
Octa-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,5-diene: is an organic compound with the molecular formula C8H14 It is a diene, meaning it contains two double bonds The structure of this compound consists of a chain of eight carbon atoms with double bonds located at the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Benzobicyclo[2.2.2]octa-2,5-diene Derivatives: This method involves the high-temperature bromination of benzobicyclo[2.2.2]this compound derivatives to produce di-, tri-, and tetrabromobenzobarrelenes.
Cycloaddition Reactions: this compound can be synthesized through cycloaddition reactions involving dienes and dienophiles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions and subsequent purification steps to obtain the desired compound in high yields. The specific conditions and reagents used may vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octa-2,5-diene can undergo oxidation reactions to form various oxygenated products.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Products may include alcohols, ketones, and carboxylic acids.
Reduction: The major product is typically a saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications due to their unique structural properties.
Industry:
Polymer Production: this compound is used in the production of polymers with specific properties, such as increased flexibility and strength.
Mecanismo De Acción
The mechanism of action of octa-2,5-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in cycloaddition reactions, the double bonds participate in the formation of new sigma bonds, resulting in the creation of cyclic structures . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octa-2,5-diene: This compound has a similar structure but with a bicyclic framework.
Bicyclo[3.3.1]nona-2,6-diene: Another similar compound with a different bicyclic structure.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of its double bonds. This configuration allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
63216-69-3 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
octa-2,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5-6,8H,4,7H2,1-2H3 |
Clave InChI |
GDDAJHJRAKOILH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


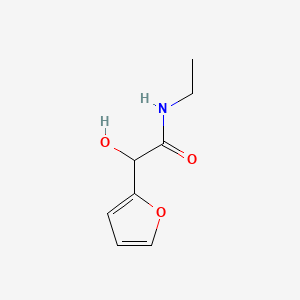
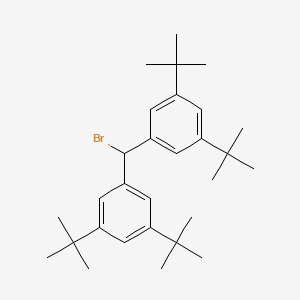
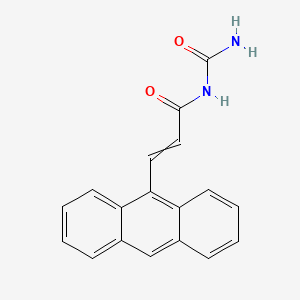

![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

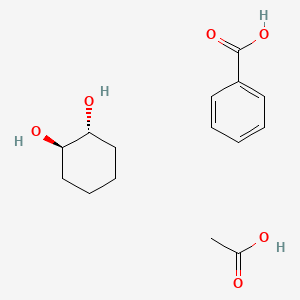
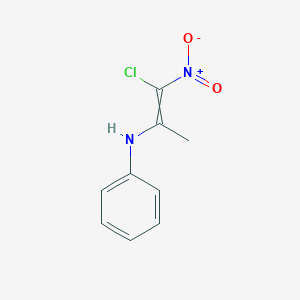
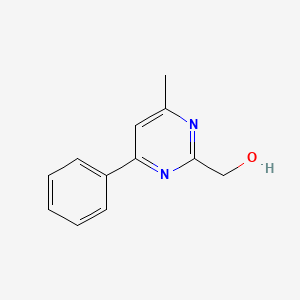


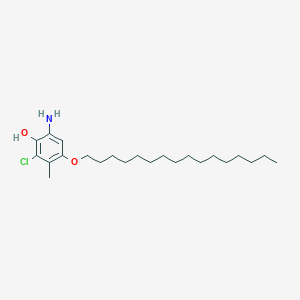
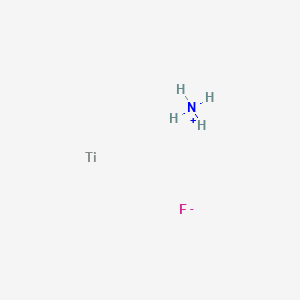
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
